REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C(O)C.Cl[C:11]1[C:16]([I:17])=[CH:15][N:14]=[C:13]([S:18][CH3:19])[N:12]=1.[CH3:20][NH:21][NH2:22]>O>[I:17][C:16]1[C:11]([N:21]([CH3:20])[NH2:22])=[N:12][C:13]([S:18][CH3:19])=[N:14][CH:15]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
603 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1I)SC
|
Name
|
methylhydrazine
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal was taken out through filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NC(=NC1)SC)N(N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 851 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |